5-Hydroxy-1-(2-isopropylphenyl)pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-hydroxy-1-(2-propan-2-ylphenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-9(2)11-5-3-4-6-12(11)15-8-10(14(17)18)7-13(15)16/h3-6,9-10,13,16H,7-8H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHLHTXBWLRYKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2CC(CC2O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201159492 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 5-hydroxy-1-[2-(1-methylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201159492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255147-59-1 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 5-hydroxy-1-[2-(1-methylethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxylic acid, 5-hydroxy-1-[2-(1-methylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201159492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-Hydroxy-1-(2-isopropylphenyl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrrolidine derivative with an isopropylphenyl reagent under specific conditions. The reaction typically requires the use of a strong acid catalyst, such as methanesulfonic acid, and is carried out under reflux in a suitable solvent like methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Hydroxy-1-(2-isopropylphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxylic acid group can be reduced to form an alcohol or an aldehyde.
Substitution: The isopropylphenyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.
Scientific Research Applications
5-Hydroxy-1-(2-isopropylphenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-(2-isopropylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxylic acid groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Structural Features
The pyrrolidine-3-carboxylic acid scaffold is shared among all compared compounds, but substituent variations significantly influence their properties:
Key Observations :
- Electron-Withdrawing vs. Donating Groups : Chloro () and methoxy () substituents alter electron density, impacting reactivity and binding affinity. The target compound’s hydroxyl and isopropyl groups balance polarity and lipophilicity.
- Stereochemical Considerations : Corrections to stereochemical assignments in related compounds (e.g., (3S,5R)-5-methylpyrrolidine-3-carboxylic acid) highlight the importance of configuration in biological activity .
Antioxidant Activity
- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-oxadiazol-2-yl) derivative : 1.5× higher radical scavenging than ascorbic acid .
- 1-(2-Hydroxy-5-methylphenyl) derivative : Moderate antioxidant activity; methyl substituents enhance stability but reduce potency compared to chloro analogs .
Antibacterial and Anticancer Potential
- Pyrrolidinone derivatives with heterocycles (e.g., oxadiazole, triazole) show enhanced activity due to improved target binding .
- The target compound’s isopropylphenyl group may confer unique interactions with hydrophobic enzyme pockets, though this requires validation.
Biological Activity
5-Hydroxy-1-(2-isopropylphenyl)pyrrolidine-3-carboxylic acid (CAS Number: 1255147-59-1) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings, highlighting its biological activity, mechanisms, and potential therapeutic applications.
- Molecular Formula : C₁₄H₁₉NO₃
- Molecular Weight : 243.08 g/mol
- Structure : The compound features a pyrrolidine core substituted with a hydroxyl group and an isopropylphenyl moiety.
Antimicrobial Activity
Recent studies have focused on the antimicrobial properties of 5-hydroxy derivatives, particularly against multidrug-resistant pathogens. The compound exhibits structure-dependent activity against various Gram-positive bacteria and fungi.
In Vitro Studies
A significant study evaluated the antimicrobial efficacy of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives against pathogens such as Staphylococcus aureus, Klebsiella pneumoniae, and Candida auris. The results indicated that these compounds could effectively inhibit the growth of resistant strains, suggesting their potential as novel antimicrobial agents .
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Klebsiella pneumoniae | 16 µg/mL | Strong |
| Candida auris | 64 µg/mL | Moderate |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In studies using the A549 human lung cancer cell line, derivatives of this compound demonstrated significant cytotoxic effects.
Case Study: A549 Cell Line
A study reported that certain derivatives exhibited IC50 values in the low micromolar range, indicating substantial anticancer activity. The mechanism appears to involve apoptosis induction and cell cycle arrest .
| Derivative | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 3,5-Dichloro derivative | 5.2 | Apoptosis induction |
| Hydroxy derivative | 10.4 | Cell cycle arrest |
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
-
Antimicrobial Mechanism :
- Disruption of bacterial cell wall synthesis.
- Inhibition of nucleic acid synthesis in fungi.
-
Anticancer Mechanism :
- Induction of reactive oxygen species (ROS) leading to oxidative stress.
- Activation of caspase pathways resulting in programmed cell death.
Q & A
Q. What are the recommended synthetic routes for 5-Hydroxy-1-(2-isopropylphenyl)pyrrolidine-3-carboxylic acid, and how can purity be optimized?
A common method involves condensation reactions between substituted anilines and dicarboxylic acids (e.g., itaconic acid) under reflux in aqueous or alcoholic solvents. For example, analogous pyrrolidinone derivatives are synthesized by reacting 2-amino-4-methylphenol with itaconic acid in water, followed by purification via NaOH dissolution and acidification to isolate the product . To optimize purity, recrystallization from solvents like isopropanol or water is recommended, and column chromatography may be employed for intermediates .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Key techniques include:
- ¹H/¹³C NMR : To verify the pyrrolidine ring substitution pattern, hydroxyl group position, and isopropylphenyl moiety.
- FT-IR : To confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl (O-H stretch ~3200 cm⁻¹) functional groups.
- Elemental Analysis : To validate empirical formula consistency .
Q. How can researchers assess the compound's solubility and stability for in vitro assays?
Solubility can be tested in polar solvents (e.g., DMSO, methanol) and aqueous buffers at physiological pH. Stability studies should include:
- pH-dependent degradation : Monitor via HPLC at pH 2–9 over 24–72 hours.
- Thermal stability : Incubate at 25°C, 37°C, and 4°C, analyzing degradation products using LC-MS .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across studies?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, bacterial strains) or compound purity. To address this:
- Standardize protocols : Use reference compounds (e.g., piracetam for neuroactivity) and validate via dose-response curves.
- Replicate synthesis : Ensure batch-to-batch consistency using NMR and HPLC (>95% purity).
- Meta-analysis : Compare data across studies using statistical tools like two-way ANOVA to identify confounding variables .
Q. How can the structure-activity relationship (SAR) of this compound be systematically explored?
SAR studies should focus on:
- Substituent modifications : Replace the isopropyl group with halogenated or electron-withdrawing groups to assess antimicrobial/antioxidant potency .
- Esterification/amidation : Modify the carboxylic acid to improve bioavailability (e.g., methyl esters for enhanced membrane permeability) .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) or bacterial efflux pumps .
Q. What experimental designs are optimal for evaluating its dual antimicrobial and cytotoxic activities?
A tiered approach is recommended:
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, including multidrug-resistant isolates .
- Cytotoxicity screening : Employ MTT assays on human cell lines (e.g., A549 lung cells) to determine IC₅₀ values.
- Selectivity Index (SI) : Calculate SI = (IC₅₀ for cells)/(MIC for bacteria) to prioritize compounds with SI >10 .
Q. How can reaction yields be improved during large-scale synthesis?
- Catalyst optimization : Screen Lewis acids (e.g., ZnCl₂) or organocatalysts for cyclization steps.
- Solvent engineering : Replace water with ethanol/THF mixtures to enhance intermediate solubility.
- Flow chemistry : Implement continuous flow reactors for precise temperature/pressure control, reducing side reactions .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
